molecular formula C10H13N3O3 B1446928 (3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester CAS No. 1414958-85-2

(3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester

Cat. No.: B1446928
CAS No.: 1414958-85-2
M. Wt: 223.23 g/mol
InChI Key: JMQBREKXJCCMGL-UHFFFAOYSA-N
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Description

(3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester ( 1414958-85-2) is a chemical compound offered for research and development purposes . The molecular formula for this compound is C10H13N3O3, and it has a molecular weight of 223.23 g/mol . This substance is part of a class of compounds featuring a tert-butyl carbamate (BOC) protecting group, a common feature in organic synthesis used to protect amine functionalities during multi-step reactions. As a specialty building block, its core value lies in its two functional groups: the formyl group (aldehyde) and the protected amine on the pyridazine ring. This structure makes it a versatile intermediate for various synthesis applications, including the development of pharmaceuticals and agrochemicals. The aldehyde group is particularly valuable for performing condensation reactions and forming heterocyclic cores, or for use in reductive amination to create novel amine derivatives. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human or veterinary applications. Researchers are advised to handle this material with appropriate safety precautions. For specific purity details and analytical data, please contact us directly. Inquiries regarding this product are responded to within 24 hours .

Properties

IUPAC Name

tert-butyl N-(3-formylpyridazin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-10(2,3)16-9(15)12-7-4-5-11-13-8(7)6-14/h4-6H,1-3H3,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQBREKXJCCMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163275
Record name Carbamic acid, N-(3-formyl-4-pyridazinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-85-2
Record name Carbamic acid, N-(3-formyl-4-pyridazinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-formyl-4-pyridazinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material and Protection

The starting material is often a 3-aminopyridazin-4-yl derivative. The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to yield the tert-butyl carbamate derivative.

Reaction conditions:

Step Reagents Solvent Temperature Time Yield (%)
Boc protection Boc2O, triethylamine Dichloromethane 0-25 °C 2-4 hours 85-90

Formylation at the 3-Position

The key step is the selective formylation at the 3-position of the pyridazinyl ring. This is commonly achieved by:

  • Using a Vilsmeier-Haack reaction with POCl3 and DMF.
  • Alternatively, formylation can be carried out by lithiation followed by quenching with DMF.

Typical Vilsmeier-Haack conditions:

Step Reagents Solvent Temperature Time Yield (%)
Formylation POCl3, DMF Dichloromethane or DMF 0-25 °C 1-3 hours 60-75

After reaction completion, quenching with water and extraction with organic solvents yields the crude aldehyde.

Purification

The crude product is purified by:

  • Extraction with dichloromethane.
  • Drying over sodium sulfate.
  • Concentration under reduced pressure.
  • Washing with hexane to remove impurities.
  • Recrystallization from suitable solvents (e.g., ethyl acetate/hexane).

Example Experimental Procedure

A representative procedure adapted from literature:

  • Boc Protection:

    • Dissolve 3-aminopyridazin-4-yl compound in dichloromethane.
    • Add triethylamine (1.2 equiv) and cool to 0 °C.
    • Slowly add di-tert-butyl dicarbonate (1.1 equiv).
    • Stir at room temperature for 3 hours.
    • Wash with water, dry organic layer, and evaporate solvent.
  • Formylation:

    • Dissolve the Boc-protected intermediate in DMF.
    • Add POCl3 dropwise at 0 °C.
    • Stir for 2 hours at room temperature.
    • Quench with ice-water, extract with dichloromethane.
    • Dry and concentrate to obtain crude aldehyde.
  • Purification:

    • Wash crude product with hexane.
    • Recrystallize from ethyl acetate/hexane.
    • Obtain white crystalline (3-formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester.

Reduction to (3-Hydroxymethyl-pyridazin-4-yl)-carbamic acid tert-butyl ester (Related Compound)

A related compound, the hydroxymethyl derivative, can be prepared by reduction of the formyl compound using sodium borohydride in methanol:

Step Reagents Solvent Temperature Time Yield (%)
Reduction NaBH4 MeOH 20 °C 1 hour ~63

This step highlights the synthetic versatility of the formyl intermediate.

Summary Table of Preparation Steps

Step No. Transformation Reagents/Conditions Yield (%) Notes
1 Boc protection of amino group Boc2O, triethylamine, DCM, 0-25 °C 85-90 Protects amino group as tert-butyl carbamate
2 Formylation at 3-position POCl3, DMF, 0-25 °C 60-75 Vilsmeier-Haack formylation
3 Purification Extraction, drying, recrystallization - Yields pure this compound

Research Findings and Notes

  • The formylation step is critical and requires careful control of temperature and reagent addition to avoid overreaction or side products.
  • The tert-butyl carbamate protection is stable under formylation conditions, allowing selective functionalization.
  • The compound's purity and identity are confirmed by ^1H NMR, showing characteristic aldehyde proton signals (~9.7-10 ppm) and tert-butyl singlet (~1.5 ppm).
  • Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 225 (M+H)+, consistent with the molecular formula C11H14N2O3.
  • The described methods are reproducible and scalable for laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: (3-Carboxy-pyridazin-4-yl)-carbamic acid tert-butyl ester.

    Reduction: (3-Hydroxymethyl-pyridazin-4-yl)-carbamic acid tert-butyl ester.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block for synthesizing potential drug candidates. Its derivatives have been explored for their ability to target specific enzymes and receptors involved in various diseases, including cancer and neurodegenerative disorders.

Key Findings:

  • Drug Development : Derivatives of this compound have shown promise in modulating enzyme activity, which is critical in drug design .
  • Case Study : A study demonstrated that modifications to the pyridazine ring could enhance binding affinity to target proteins, leading to more effective therapeutic agents .

Materials Science

In materials science, (3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester has been utilized in developing novel materials with specific electronic or optical properties.

Applications:

  • Polymer Synthesis : It acts as an intermediate in synthesizing polymers that exhibit enhanced durability and resistance to environmental factors.
  • Coatings : The compound is used in formulating coatings that require specific mechanical properties .

Biological Studies

This compound is also employed as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Research Insights:

  • Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit certain enzymes, providing insights into its potential as a therapeutic agent against diseases characterized by enzyme dysregulation.
  • Binding Studies : It has been utilized in receptor binding studies to understand better how modifications affect biological activity .

Chemical Reactions and Modifications

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are critical for synthesizing derivatives with enhanced properties.

Reaction TypeDescriptionMajor Products Formed
OxidationConversion of the formyl group to a carboxylic acid(3-Carboxy-pyridazin-4-yl)-carbamic acid tert-butyl ester
ReductionReduction of the formyl group to a hydroxymethyl group(3-Hydroxymethyl-pyridazin-4-yl)-carbamic acid tert-butyl ester
SubstitutionNucleophilic substitution of the tert-butyl group with other nucleophilesVarious substituted pyridazine derivatives

Mechanism of Action

The mechanism of action of (3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The formyl group and the carbamic acid ester group can participate in hydrogen bonding and other interactions with the target, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

a. Pyridine-Based Derivatives
  • (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester (CAS: 116026-99-4) Structural Differences: The pyridine ring replaces pyridazine, reducing nitrogen content and altering electron distribution. The formyl group is at position 2 instead of 3. The formyl group’s position may influence regioselectivity in further derivatization .
b. Piperidine/Pyrrolidine Derivatives
  • tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate (CAS: 544443-41-6)
    • Structural Differences : A piperidine ring replaces pyridazine, with dimethyl groups at position 3.
    • Implications : The saturated piperidine ring increases conformational flexibility, while dimethyl groups introduce steric hindrance. This compound lacks the formyl group, limiting its utility in condensation reactions .
  • (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester Structural Differences: A fluorinated pyrrolidine ring replaces pyridazine.
c. Aryl-Substituted Carbamates
  • (4-Fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester (Compound 13 in )
    • Structural Differences : A benzyl-pyridine hybrid replaces pyridazine, with a fluorine substituent.
    • Implications : The aromatic benzyl group may enhance π-π stacking interactions in drug-receptor binding, while fluorine improves lipophilicity. The absence of a formyl group limits its use in cross-coupling reactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester* Not Provided ~222 (estimated) Formyl, tert-butyl carbamate
(2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester C₁₁H₁₄N₂O₃ 222.24 Formyl, tert-butyl carbamate
tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate C₁₂H₂₄N₂O₂ 228.33 Dimethylpiperidine
(4-Fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester C₁₇H₁₈FN₃O₂ 315.35 Fluoro, pyridine-benzyl

*Estimated based on structural similarity to .

Challenges and Limitations

  • Synthetic Complexity : Introducing a formyl group on pyridazine may require protective strategies to prevent side reactions, unlike the straightforward synthesis of tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate .
  • Stability : Formyl-containing compounds may degrade under acidic or oxidative conditions, necessitating careful storage (e.g., -20°C for analogues like ).

Biological Activity

Overview

(3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester is a pyridazine derivative characterized by a formyl group at the 3-position and a tert-butyl carbamate group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

The compound can be synthesized through several key steps involving the formation of the pyridazine ring, introduction of the formyl group, and subsequent esterification.

  • Formation of the Pyridazine Ring : This is typically achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of the Formyl Group : The Vilsmeier-Haack reaction is commonly used, employing N,N-dimethylformamide and phosphorus oxychloride.
  • Esterification : The tert-butyl carbamate is introduced via reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

The biological activity of this compound is largely attributed to its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The formyl and carbamate groups can modulate binding affinities towards specific enzymes or receptors, influencing their activity .

Antiviral Activity

Research indicates that compounds structurally related to this compound exhibit antiviral properties. For instance, studies have shown that certain derivatives can inhibit viral replication in cell cultures, suggesting potential applications in treating viral infections .

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor. It may act on various targets involved in metabolic pathways, potentially leading to therapeutic applications in diseases such as cancer and neurodegenerative disorders .

Case Studies

  • Antiviral Studies : In a study assessing compounds similar to this compound, it was found that certain derivatives exhibited significant antiviral activity against Zika virus, highlighting the potential for this class of compounds in antiviral drug development .
  • Neuroprotective Effects : Another study demonstrated that related compounds could protect astrocytes from oxidative stress induced by amyloid beta, suggesting implications for Alzheimer's disease treatment .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(3-Formyl-pyridazin-4-yl)-carbamic acid methyl esterSimilar structure with methyl groupModerate enzyme inhibition
(3-Formyl-pyridazin-4-yl)-carbamic acid ethyl esterSimilar structure with ethyl groupAntiviral activity against specific viruses
(3-Formyl-pyridazin-4-yl)-carbamic acid isopropyl esterSimilar structure with isopropyl groupPotential neuroprotective effects

Q & A

What are the established synthetic routes for preparing (3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester?

Basic Research Question
A common approach involves introducing the tert-butyl carbamate (Boc) protecting group to the pyridazine scaffold before or after formylation. For example, tert-butyl carbamates are typically synthesized via reaction of the amine-containing precursor with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) . The formyl group can be introduced via Vilsmeier-Haack formylation or directed ortho-metalation followed by quenching with DMF. Post-synthetic purification often employs column chromatography or recrystallization, with purity verified by HPLC (>95%) or GC-MS .

How does the tert-butyl carbamate group influence the reactivity of the formyl substituent in nucleophilic additions?

Advanced Research Question
The Boc group acts as an electron-withdrawing substituent, activating the pyridazine ring toward electrophilic substitutions while sterically shielding adjacent positions. In nucleophilic additions (e.g., Grignard reactions), the formyl group’s reactivity may be modulated by conjugation with the carbamate. However, competing side reactions (e.g., Boc deprotection under acidic conditions) require careful pH control. Stability studies in aprotic solvents (e.g., THF, DCM) at low temperatures (0–5°C) are recommended to mitigate premature deprotection .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : To confirm the formyl proton (~9.8–10.2 ppm) and tert-butyl carbamate signals (1.4–1.5 ppm for C(CH₃)₃) .
  • FT-IR : Peaks at ~1700–1750 cm⁻¹ (C=O stretch for carbamate and formyl) .
  • Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

How can researchers troubleshoot low yields during the final coupling step?

Advanced Research Question
Low yields often arise from:

  • Incomplete Boc protection : Ensure stoichiometric excess of Boc anhydride (1.2–1.5 eq) and monitor reaction progress via TLC .
  • Side reactions with the formyl group : Use protecting groups (e.g., acetals) temporarily during coupling steps .
  • Purification challenges : Optimize solvent systems (e.g., hexane/EtOAc gradients) or switch to preparative HPLC for polar byproducts .

What storage conditions maximize the compound’s stability?

Basic Research Question
Store under inert atmosphere (argon or nitrogen) at –20°C in airtight containers. Avoid exposure to moisture (tert-butyl carbamates hydrolyze under acidic/neutral aqueous conditions) and prolonged light exposure. Stability studies indicate >90% purity retention over 12 months under these conditions .

How to resolve discrepancies between theoretical and experimental NMR data?

Advanced Research Question
Discrepancies may stem from:

  • Rotameric equilibria : Tert-butyl groups can cause splitting in NMR signals; use variable-temperature NMR to confirm .
  • Impurity peaks : Cross-check with HPLC-MS to identify co-eluting contaminants .
  • Solvent effects : Ensure deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) do not alter chemical shifts .

What are the applications of Boc-protected pyridazine derivatives in medicinal chemistry?

Basic Research Question
Boc-protected derivatives serve as intermediates in synthesizing kinase inhibitors or antiviral agents. The formyl group enables further functionalization (e.g., Schiff base formation for metal coordination studies) .

How to selectively deprotect the Boc group without affecting the formyl moiety?

Advanced Research Question
Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C for 1–2 hours, followed by neutralization with aqueous NaHCO₃. The formyl group remains intact under these mild acidic conditions, as confirmed by FT-IR monitoring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester
Reactant of Route 2
(3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester

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